2-Oxa-6-azaspiro[3.3]heptane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-6-azaspiro[3.3]heptane typically involves the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions. This reaction yields the N-tosylated spiro compound, which is then deprotected using magnesium turnings in methanol to afford the desired product . The reaction conditions are mild, and the process can be scaled up, although challenges such as sluggish filtration and product loss during deprotection have been noted .
Industrial Production Methods: For industrial-scale production, the compound is often isolated as a sulfonic acid salt, which provides greater stability and solubility compared to the oxalate salt . This improved method allows for more efficient handling and broader application in various reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-6-azaspiro[3.3]heptane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen atom within the spirocyclic structure.
Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-Oxa-6-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-Oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- 2,6-Dioxaspiro[3.3]heptane
- 3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane
- 3-Cbz-6-hydroxy-3-azabicyclo[3.1.1]heptane
- 2-Diphenylmethyl-2-azaspiro[3.3]heptan-5-one
- 2-Oxa-6-azaspiro[3.5]nonane
Uniqueness: Compared to these similar compounds, 2-Oxa-6-azaspiro[3.3]heptane stands out due to its specific combination of oxygen and nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in the synthesis of drug-like molecules and other complex structures .
Properties
IUPAC Name |
2-oxa-6-azaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2-6-1)3-7-4-5/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJALMWOZYIZGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630658 | |
Record name | 2-Oxa-6-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174-78-7 | |
Record name | 2-Oxa-6-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxa-6-azaspiro[3.3]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the advantages of isolating 2-oxa-6-azaspiro[3.3]heptane as a sulfonic acid salt compared to its oxalate salt form?
A1: While this compound is commonly isolated as an oxalate salt, research indicates that isolating it as a sulfonic acid salt offers significant advantages. These advantages include enhanced stability and improved solubility. [] The enhanced stability makes the sulfonic acid salt more suitable for storage and handling, while the increased solubility allows for a wider range of reaction conditions to be explored when using this compound as a building block for further synthesis. This ultimately broadens the potential applications of this compound in various chemical reactions.
Q2: Why is 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane considered a key intermediate in pharmaceutical development?
A2: 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (1) serves as a crucial starting material for synthesizing TBI-223, a promising drug candidate currently under development for treating tuberculosis. [] The development of a practical and scalable synthesis for this intermediate, as described in the research, represents a significant advancement towards the cost-effective production of TBI-223. This has the potential to significantly impact the accessibility of this critical tuberculosis treatment.
Q3: How can this compound be utilized in the synthesis of novel heterocyclic compounds?
A3: Research highlights the successful synthesis of a novel spirocyclic oxetane-fused benzimidazole utilizing this compound as a starting material. [] This involved converting the spirocyclic oxetane into an o-cycloalkylaminoacetanilide, followed by an oxidative cyclization using Oxone® in formic acid. This approach led to the formation of an expanded spirocyclic oxetane, which successfully yielded the desired [1,2-a] ring-fused benzimidazole. This demonstrates the versatility of this compound as a building block for synthesizing complex heterocyclic systems with potential biological activities.
Q4: Can computational chemistry offer insights into the properties of this compound derivatives?
A4: Computational studies, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in understanding the photophysical properties and potential applications of NpImidazole derivatives containing the this compound moiety. [] These studies provide valuable information about the two-photon absorption (TPA) characteristics, triplet state lifetimes, and potential for use in photodynamic therapy (PDT) and as fluorescent probes. For instance, incorporating specific electron-donating groups on the NpImidazole core, like the this compound, resulted in compounds with significantly enhanced TPA and long triplet state lifetimes. This information is crucial for designing and synthesizing improved heavy-atom-free photosensitizers for PDT and developing sensitive and selective fluorescent probes for detecting specific analytes.
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